APE1 Inhibitor III is classified under small molecule inhibitors targeting the APE1 enzyme. It is commercially available from various suppliers, including Calbiochem, with the CAS number 524708-03-0. The compound has been characterized for its ability to control the biological activity of APE1, making it a valuable tool in biochemical research and drug development .
The synthesis of APE1 Inhibitor III involves several steps starting from commercially available precursors. The key synthetic route includes:
The molecular formula for APE1 Inhibitor III is . The structure features a complex arrangement that includes a benzothiazole moiety and a thieno-pyridine scaffold, contributing to its biological activity against APE1.
Key structural data include:
APE1 Inhibitor III primarily functions through non-covalent interactions with the APE1 enzyme, inhibiting its endonuclease activity. The inhibitor competes with substrate binding at the active site, thus preventing the enzyme from performing its role in DNA repair.
In vitro studies have demonstrated that APE1 Inhibitor III exhibits an IC50 value around 2 µM against purified APE1 enzyme, indicating potent inhibitory activity . The compound's effectiveness can be assessed using various biochemical assays that measure enzyme activity in the presence of different concentrations of the inhibitor.
The mechanism of action for APE1 Inhibitor III involves competitive inhibition at the active site of the APE1 enzyme. By binding to this site, it prevents the enzyme from cleaving apurinic/apyrimidinic sites in DNA. This inhibition can lead to an accumulation of DNA damage within cells, particularly when combined with other genotoxic agents such as alkylating agents (e.g., methylmethane sulfonate) or temozolomide.
Research indicates that this compound not only inhibits endonuclease activity but may also influence redox regulation pathways associated with APE1, potentially impacting cell signaling and differentiation processes .
APE1 Inhibitor III exhibits several notable physical and chemical properties:
These properties make it suitable for use in various biochemical assays related to DNA repair mechanisms.
APE1 Inhibitor III has several applications in scientific research:
APE1 (apurinic/apyrimidinic endonuclease 1), also known as Ref-1, is a multifunctional enzyme with distinct structural domains governing its dual roles. The C-terminal domain harbors the endonuclease catalytic site, characterized by a hydrophobic pocket formed by residues Phe266, Trp280, and Leu282. This pocket recognizes and cleaves apurinic/apyrimidinic (AP) sites in DNA via a metal-independent mechanism involving Mg²⁺-assisted hydrolysis [1] [7]. The N-terminal domain (residues 1-127) contains the redox function, primarily mediated by cysteine residues (Cys65, Cys93, Cys99). Cys65 acts as the nucleophilic cysteine that reduces transcription factors (TFs) like NF-κB, HIF-1α, and STAT3, enhancing their DNA-binding activity. Notably, the redox domain lacks the canonical CXXC motif found in other redox regulators, and its buried Cys65 requires conformational changes for accessibility [2] [9]. Structural studies confirm that the endonuclease and redox domains operate independently, enabling targeted inhibition of one function without disrupting the other [5] [6].
Table 1: Key Structural Domains of APE1
Domain | Residues | Key Functional Elements | Primary Role |
---|---|---|---|
Redox Domain | 1–127 | Cys65, Cys93, Cys99 | TF activation (e.g., HIF-1α, NF-κB) |
Linker Region | 128–240 | Nuclear localization signal (NLS) | Protein trafficking |
Endonuclease Domain | 241–318 | Phe266, Trp280, Leu282 | AP site cleavage in BER |
APE1 is the rate-limiting enzyme in the BER pathway, responsible for 95% of AP site incision events. It processes AP sites generated spontaneously (∼10,000/cell/day) or by DNA glycosylases, cleaving the phosphodiester backbone 5′ to the lesion to create a 3′-OH terminus for DNA polymerase β. APE1 also exhibits 3′–5′ exonuclease, 3′-phosphodiesterase, and 3′-phosphatase activities, enabling repair of 3′-blocking lesions like 3′-phosphates and 3′-phosphoglycolates [3] [6]. In nucleosomal DNA, APE1’s efficiency is position-dependent: solvent-exposed AP sites (e.g., SHL−6) are cleaved rapidly (kobs = 500 s⁻¹), while occluded sites (e.g., dyad SHL0) show 3.4-million-fold reduced activity due to histone steric hindrance. Cryo-EM studies reveal APE1 "sculpts" DNA to access AP sites, bending nucleosomal DNA by ∼90° [7]. Beyond BER, APE1 initiates ATR-Chk1 DDR activation by resecting single-strand breaks (SSBs), generating RPA-coated ssDNA that recruits ATR-ATRIP complexes [6] [8].
Table 2: APE1’s Catalytic Efficiency in Nucleosomal Context
AP Site Position | Rotational Orientation | Cleavage Rate (kobs, s⁻¹) | Efficiency vs. Free DNA |
---|---|---|---|
SHL−6 | Solvent-exposed | 500 ± 40 | 1.1-fold |
SHL−6.5 | Occluded | 0.12 ± 0.01 | 3,650-fold ↓ |
SHL0 (dyad) | Occluded | 1.30 × 10⁻⁴ | 3,400,000-fold ↓ |
APE1 is overexpressed in multiple cancers (EAC, breast, lung, prostate), correlating with poor prognosis and chemoresistance. TCGA data show APE1 mRNA upregulation in 75% of esophageal adenocarcinomas (EACs) and 68% of triple-negative breast cancers (TNBCs). Functionally, APE1 overexpression:
The dual roles of APE1 contribute to cancer through distinct mechanisms:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: